molecular formula C14H18N2O4 B102260 ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER CAS No. 19056-89-4

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER

Cat. No.: B102260
CAS No.: 19056-89-4
M. Wt: 278.3 g/mol
InChI Key: HATYTWYOBNWNPP-UHFFFAOYSA-N
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Description

((5-Methyl-2-pyridinylamino)methylene)malonic acid diethyl ester (CAS RN: 1333-88-6) is a malonic ester derivative featuring a 6-methyl-2-pyridinylamino substituent attached to the methylene group of diethyl malonate .

Properties

IUPAC Name

diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-7-6-10(3)8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATYTWYOBNWNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298820
Record name Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19056-89-4
Record name 1,3-Diethyl 2-[[(5-methyl-2-pyridinyl)amino]methylene]propanedioate
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Record name NSC 126348
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Record name NSC126348
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Record name Diethyl {[(5-methylpyridin-2-yl)amino]methylidene}propanedioate
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Preparation Methods

Reaction Mechanism

The reaction initiates with deprotonation of diethyl malonate by a strong base (e.g., sodium ethoxide), forming a resonance-stabilized enolate. The enolate attacks the electrophilic carbon of 5-methyl-2-aminopyridine, followed by elimination of ethanol to yield the target compound.

Reaction Equation :

5-Methyl-2-aminopyridine+Diethyl malonateBaseTarget Compound+Ethanol\text{5-Methyl-2-aminopyridine} + \text{Diethyl malonate} \xrightarrow{\text{Base}} \text{Target Compound} + \text{Ethanol}

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
BaseSodium ethoxideEnhances enolate formation
SolventAnhydrous ethanolPolar aprotic medium
Temperature80–100°CAccelerates condensation
Reaction Time4–6 hoursEnsures complete conversion

Typical Yield : 70–85% after recrystallization.

Catalytic Methods for Enhanced Efficiency

Recent advancements employ catalysts to reduce reaction time and improve atom economy. A notable approach from CN112898152A (2021) utilizes dibenzo-24-crown-8 (0.1–0.4 wt%) with sodium ethoxide, achieving yields exceeding 90% under mild conditions.

Procedure Highlights

  • Catalyst Role : Crown ethers complex with alkali metal ions, enhancing enolate reactivity.

  • Pressure Conditions : 2–4 MPa (when using carbon monoxide as a formylating agent).

  • Purification : Reduced-pressure distillation at 130–140°C isolates the product.

Comparative Performance :

MethodYield (%)Time (h)Catalyst Cost (Relative)
Conventional756Low
Catalytic (Crown Ether)923Moderate

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. A protocol adapted from WO2006/116713 (2006) involves:

  • Reagents : Diethyl ethoxymethylenemalonate, 5-methyl-2-aminopyridine, DBU (1,8-diazabicycloundec-7-ene).

  • Conditions : 150°C, 20 minutes in acetonitrile.

  • Yield : 58% after crystallization.

Advantages :

  • Energy efficiency and reduced side reactions.

  • Suitable for small-scale, high-throughput screening.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. CN104860818A (2015) outlines a continuous flow process using excess triethyl orthoformate to suppress diethyl malonate polymerization.

Key Modifications

  • Feedstock Ratio : Triethyl orthoformate:diethyl malonate ≥ 3:1.

  • Distillation : In-line rectification removes ethanol, driving equilibrium toward product.

  • Throughput : 500–1,000 kg/batch with ≥95% purity.

Economic Considerations :

FactorConventional BatchContinuous Flow
Raw Material Cost ($/kg)12085
Energy ConsumptionHighModerate

Comparative Analysis of Methods

The choice of method depends on scale, cost, and desired purity:

MethodScaleYield (%)Purity (%)Cost Efficiency
ConventionalLab/Industrial70–8590–95High
CatalyticPilot Plant85–9295–98Moderate
MicrowaveLab50–6085–90Low
Continuous FlowIndustrial90–95≥99Very High

Challenges and Innovations

Byproduct Management

  • Ethanol Elimination : Reactive distillation or molecular sieves prevent reverse reactions.

  • Impurity Profile : HPLC analysis identifies residual 5-methyl-2-aminopyridine (<0.1% in GMP batches).

Green Chemistry Advances

  • Solvent-Free Systems : Ball milling techniques reduce waste generation.

  • Biocatalysis : Lipase-mediated condensation (experimental stage, 40% yield) .

Chemical Reactions Analysis

Types of Reactions

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((5-METHYL-2-PYRIDINYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Malonic Ester Derivatives

Structural and Functional Differences

Malonic esters are characterized by two electron-withdrawing ester groups flanking a central methylene group, which enhances the acidity of the α-hydrogens (pKa ~12.6 for diethyl malonate) . Substituents on the methylene group modulate reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Diethyl Malonate (Parent Compound)
  • CAS RN : 105-53-3
  • Structure: No substituent on the methylene group.
  • Properties : Widely used in the malonic ester synthesis to prepare substituted acetic acids via alkylation and hydrolysis .
  • Reactivity: The enolate undergoes alkylation with primary alkyl halides, followed by decarboxylation to yield mono- or disubstituted acetic acids .
Diethyl Allylmalonate (CAS 2049-80-1)
  • Structure : Allyl group substituent.
  • Properties : Increased lipophilicity compared to the parent compound. The allyl group enables conjugate addition reactions or polymerization .
  • Applications : Used in materials science and cross-coupling reactions.
Diethyl Benzylmalonate (CAS 607-81-8)
  • Structure : Benzyl group substituent.
  • Properties : Enhanced aromatic interactions and lipophilicity (logP >3) due to the hydrophobic benzyl group .
  • Applications : Intermediate in pharmaceutical synthesis, leveraging steric bulk for selective reactions.
Diethyl 2-Phthalimidomalonate (CAS 29097-77-6)
  • Structure : Phthalimido group.
  • Properties : The phthalimido moiety acts as a protecting group for amines, altering solubility and reactivity .
  • Applications : Key in peptide synthesis and heterocyclic chemistry.
Diethyl 2-(Chloromethylene)malonate (CAS 28783-51-9)
  • Structure : Chloromethylene substituent.
  • Properties : Electron-withdrawing chlorine increases α-hydrogen acidity (pKa <12), enhancing reactivity toward nucleophiles .
  • Applications : Useful in halogenation or elimination reactions.
Trihydroxy-Phenylmethylene Malonate Derivatives
  • Structure : 3,4,5-Trihydroxy-phenyl group.
  • Properties : Exhibits antioxidant and anti-inflammatory activity by inhibiting COX-2 and ROS-generating transcription factors .

Comparative Data Table

Compound Name CAS RN Substituent Molecular Weight Key Properties/Applications References
Diethyl malonate 105-53-3 None 160.17 Alkylation, acetic acid synthesis
Target Compound 1333-88-6 6-Methyl-2-pyridinylamino 278.30 Coordination chemistry, modified reactivity
Diethyl allylmalonate 2049-80-1 Allyl 200.23 Polymerization, conjugate additions
Diethyl benzylmalonate 607-81-8 Benzyl 250.29 High lipophilicity, aromatic interactions
Diethyl 2-phthalimidomalonate 29097-77-6 Phthalimido 307.29 Amine protection, peptide synthesis

Key Research Findings

Diethyl 2-(3,4,5-trihydroxy-phenylmethylene)malonate demonstrated COX-2 inhibition comparable to indomethacin, highlighting how substituents influence biological activity .

Biological Activity: Antioxidant and anti-inflammatory activities in malonic esters correlate with substituent lipophilicity and hydrogen-bonding capacity. The target compound’s pyridinylamino group may offer unique enzyme-binding interactions, though specific studies are lacking in the provided evidence .

Synthetic Utility :

  • Unlike diethyl phthalimidomalonate (used for amine protection), the target compound’s pyridine moiety could enable metal coordination or serve as a directing group in cross-coupling reactions .

Biological Activity

((5-Methyl-2-pyridinylamino)methylene)malonic acid diethyl ester, also known as 1,3-Diethyl 2-[[(5-methyl-2-pyridinyl)amino]methylene]propanedioate, is a compound with significant biological activity. It has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 19056-89-4
  • Melting Point : 112-115 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of malonic acid esters, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
  • Anticancer Research :
    A clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results suggested a reduction in tumor size in a subset of patients, indicating potential therapeutic benefits . The study highlighted the need for further research into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ((5-methyl-2-pyridinylamino)methylene)malonic acid diethyl ester, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via alkylation of diethyl malonate enolate with 6-methyl-2-aminopyridine derivatives. Sodium ethoxide (NaOEt) is the preferred base due to its ability to deprotonate the α-hydrogens of the malonic ester without inducing transesterification . Key optimization factors include:

  • Temperature : Reactions are typically conducted at 60–80°C to balance enolate formation and side reactions .
  • Solvent : Anhydrous ethanol or THF minimizes hydrolysis of the ester groups .
  • Purification : Fractional distillation or recrystallization from benzene yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for the methylene (CH₂) protons adjacent to carbonyl groups at δ 3.8–4.2 ppm (quartet, ester -CH₂-) and pyridinyl protons at δ 6.5–8.5 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm, while the malonic methylene carbon is at ~45 ppm .
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ confirm ester functionality .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. How does this compound function in the malonic ester synthesis pathway to generate substituted acetic acids?

  • Methodology : The compound acts as a nucleophilic enolate after deprotonation by NaOEt. The enolate undergoes alkylation with electrophiles (e.g., alkyl halides), followed by hydrolysis and decarboxylation to yield α-substituted acetic acids. For example, alkylation with methyl iodide produces a methyl-substituted intermediate, which upon acidic hydrolysis forms 2-methylacetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of enolate alkylation in this compound?

  • Methodology : The α-hydrogens are highly acidic (pKa ~12.6) due to electron-withdrawing effects of the two ester groups, enabling selective deprotonation. Alkylation occurs at the central methylene carbon, as confirmed by density functional theory (DFT) studies showing lower activation energy for attack at this position . Competing pathways (e.g., O-alkylation) are suppressed by steric hindrance from the pyridinyl group .

Q. How can computational chemistry predict the electronic structure and reactivity of this compound in complex reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map frontier molecular orbitals (FMOs). The LUMO is localized on the malonic methylene group, indicating electrophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on enolate stability and reaction kinetics .

Q. What role does this compound play in synthesizing quinolone antibiotics like Norfloxacin?

  • Methodology : It serves as a key intermediate for introducing the pyridinylamino-methylene moiety. In Norfloxacin synthesis, the compound undergoes condensation with 3-chloro-4-fluoroaniline, followed by cyclization to form the quinolone core . Yield improvements (70→85%) are achieved using microwave-assisted synthesis at 100°C for 30 minutes .

Q. How do pH and temperature affect the stability of this compound during storage and reactions?

  • Methodology :

  • Thermal Stability : Decomposes above 150°C via retro-aldol pathways, as shown by thermogravimetric analysis (TGA) .
  • pH Stability : Hydrolysis of ester groups accelerates under acidic (pH <3) or basic (pH >10) conditions. Optimal stability is observed in neutral, anhydrous environments .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during large-scale alkylation?

  • Methodology :

  • Slow Addition : Gradual introduction of alkyl halides reduces localized excess, minimizing dimerization .
  • Low Temperature : Conduct reactions at 0–5°C to suppress exothermic side pathways .

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